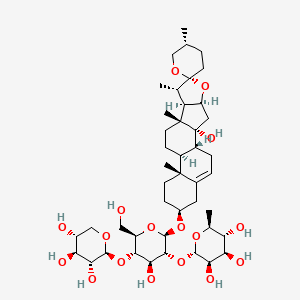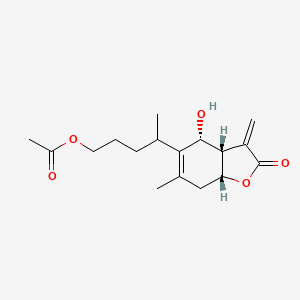
Ecliptasaponin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ecliptasaponin D is a triterpenoid glucoside isolated from Eclipta alba (L.) Hassk . It’s part of the oleanane-type (β-amyrane type) which consists of various eclalbasaponins and ecliptasaponins .
Molecular Structure Analysis
This compound contains a total of 108 bonds; 50 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 six-membered rings, 4 ten-membered rings, 1 carboxylic acid (aliphatic), 6 hydroxyl groups, 1 primary alcohol, and 4 secondary alcohols .Chemical Reactions Analysis
This compound was isolated from Eclipta alba (L.) Hassk. Its structure was deduced as 3 beta, 16 beta-dihydroxy olean-12-ene-28-oic acid-3 beta-O-beta-D-glucopyranoside, based on spectral analysis and chemical evidences as well as results of hydrolysis .科学研究应用
药理活性
Ecliptasaponin D,来源于Eclipta prostrata,因其多种药理活性而被研究。它在治疗感染性肝炎、蛇毒中毒、胃炎和呼吸道疾病(如咳嗽和哮喘)方面显示出潜力。 该化合物治疗特性归因于其调节参与这些疾病的生物途径的能力 .
抗肌毒和抗出血作用
研究表明,this compound 具有抗肌毒和抗出血活性。 这些特性使其成为开发针对蛇毒作用的治疗方法的候选药物,蛇毒会导致肌肉坏死和出血 .
抗增殖和抗肿瘤应用
This compound 正在被研究其抗增殖作用,尤其是在癌症研究中。 其抑制肿瘤细胞生长的能力表明其在抗肿瘤治疗中的潜在应用 .
抗氧化特性
This compound 的抗氧化特性对于其在预防氧化应激相关疾病中的应用具有重要意义。 通过清除自由基,它可能有助于保护细胞免受损伤并降低慢性病的风险 .
降血糖活性
This compound 在降血糖活性方面显示出希望,使其成为一种潜在的天然产品用于管理糖尿病。 其在调节血糖水平中的作用可能对糖尿病患者有益 .
抗痴呆潜力
该化合物在改善认知功能和记忆方面的潜力使其成为抗痴呆研究的兴趣对象。 This compound 可用于开发治疗阿尔茨海默病等神经退行性疾病的药物 .
抗菌作用
This compound 的抗菌作用已被证明,表明其可用于对抗细菌和病毒感染。 这种应用在开发新型抗生素和抗病毒药物方面尤为重要 .
纳米粒子合成
从Eclipta prostrata中提取的 this compound 用于绿色合成金属和金属氧化物纳米粒子。 这些纳米粒子在制药、生物技术和生物医学应用方面显示出潜力,突出了该化合物在纳米技术中的作用 .
安全和危害
未来方向
Eclipta prostrata (L.) L., the plant from which Ecliptasaponin D is derived, is considered a nourishing herbal medicine with pleiotropic effects, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects . This suggests potential future directions for research into the therapeutic applications of this compound and related compounds.
作用机制
Ecliptasaponin D is a triterpenoid glucoside isolated from Eclipta alba (L.) Hassk, which is the aerial part of Eclipta prostrate . Eclipta prostrate is considered a nourishing herbal medicine with pleiotropic effects, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory .
Target of Action
Related compounds such as ecliptasaponin a have been reported to interact with apoptosis signal-regulating kinase 1 (ask1) and c-jun n-terminal kinase (jnk) .
Mode of Action
Ecliptasaponin a, a related compound, has been reported to induce apoptosis in human lung cancer cells by activating the ask1/jnk pathway .
Biochemical Pathways
Ecliptasaponin A has been shown to affect the extracellular matrix and TGFβ signaling pathway . It can inhibit ECM protein expression in human kidney-2 (HK-2) cells induced by transforming growth factor-beta1 (TGFβ1) .
Pharmacokinetics
A study on ecliptasaponin a showed that it could be detected in rat plasma and tissues after oral administration .
Result of Action
Ecliptasaponin a has been reported to reduce renal collagen fiber deposition and renal extracellular matrix (ecm) protein expression in a mouse model of renal fibrosis .
Action Environment
It is known that the compound is derived from eclipta prostrate, a plant that has been used in traditional chinese medicine for its anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects .
生化分析
Biochemical Properties
Ecliptasaponin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the release of proinflammatory cytokines such as tumor necrosis factor-α (TNF-α) and matrix metalloproteinases from immune cells . These interactions highlight its potential in modulating inflammatory responses and protecting against oxidative stress.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the expression of extracellular matrix proteins in human kidney-2 (HK-2) cells induced by transforming growth factor-beta1 (TGFβ1), thereby attenuating renal fibrosis . This indicates its potential in regulating cellular responses to injury and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the expression of matrix metalloproteinase 13 (MMP13) in HK-2 cells, which plays a role in extracellular matrix regulation . This inhibition helps in reducing tissue damage and fibrosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C, and its activity can be preserved for extended periods . Long-term studies in vitro and in vivo have demonstrated its sustained anti-inflammatory and antioxidant effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing inflammation and protecting against oxidative stress. At higher doses, there may be potential toxic or adverse effects. For instance, studies have shown that excessive doses of this compound can lead to hepatotoxicity and other adverse reactions . Therefore, determining the optimal dosage is crucial for its therapeutic application.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, contributing to its biological activities. For example, it modulates the activity of enzymes involved in the synthesis and degradation of extracellular matrix proteins, thereby influencing tissue remodeling and repair . These interactions highlight its role in maintaining cellular homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s distribution is influenced by its interactions with transport proteins, which facilitate its uptake and localization within target cells .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. For instance, this compound has been observed in the cytoplasm and nucleus of cells, indicating its involvement in regulating gene expression and cellular responses . These localization patterns are essential for understanding its mechanism of action.
属性
IUPAC Name |
5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDPEADEZMZKNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Ecliptasaponin D and where is it found?
A: this compound is a triterpenoid glucoside isolated from the plant Eclipta alba (L.) Hassk. [] This plant is commonly known as false daisy and is used in traditional medicine.
Q2: What is the chemical structure of this compound?
A: this compound's structure has been elucidated as 3β,16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside. This determination was made using spectral analysis, chemical evidence, and hydrolysis results. []
Q3: How is this compound quantified in complex mixtures?
A3: this compound can be quantified alongside other active ingredients in herbal medicine mixtures like Shengxuebao Mixture. Two primary methods are employed:
- HPLC-UV-MS: This technique offers high sensitivity and specificity, allowing for the simultaneous detection and quantification of this compound and other compounds. [, ]
- UV-Vis and NIR Spectroscopy Combined with Multivariate Data Analysis: This approach utilizes the unique spectral fingerprints of different compounds. Partial Least Squares (PLS) analysis is then applied to build models that correlate spectral data with the concentration of this compound and other ingredients. This method is rapid and suitable for quality control purposes. []
Q4: Are there any specific quality control considerations related to this compound analysis?
A: When analyzing this compound in herbal mixtures, quality by design (QbD) principles are crucial. This involves identifying critical method attributes (CMA) like resolution and signal-to-noise ratio. Critical method parameters (CMP) like the amount of acid in the mobile phase, temperature, gradient, and wavelength need optimization for accurate and reliable quantification. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


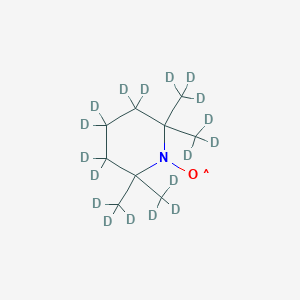

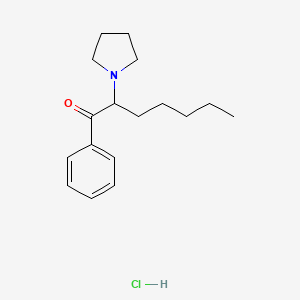
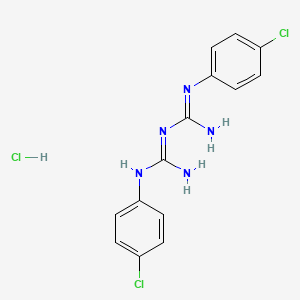

![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)

